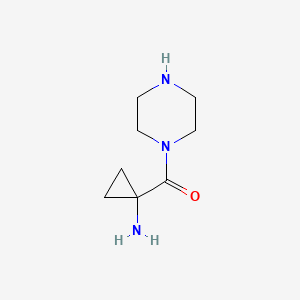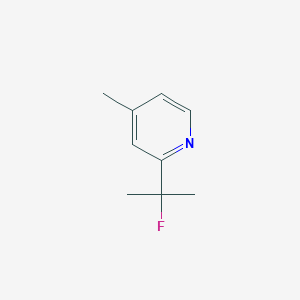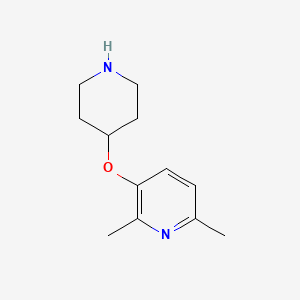![molecular formula C15H15N3O B15358414 6-Phenyl-2-propan-2-yl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B15358414.png)
6-Phenyl-2-propan-2-yl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Phenyl-2-propan-2-yl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one is a complex organic compound characterized by its unique structure, which includes a pyrrolopyrimidine core
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenyl-2-propan-2-yl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one typically involves multiple steps, starting with the construction of the pyrrolopyrimidine core. Common synthetic routes include:
Condensation Reactions: These reactions often involve the condensation of appropriate precursors, such as phenyl-substituted pyrroles and propan-2-yl-substituted pyrimidines.
Cyclization Reactions: Cyclization steps are crucial to forming the pyrrolopyrimidine ring system. Cyclization can be achieved using various reagents and conditions, such as acid catalysts or high temperatures.
Purification: The final product is purified using techniques like recrystallization or chromatography to ensure its purity and structural integrity.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes for higher yields and cost-effectiveness. Large-scale reactions may require specialized equipment and controlled environments to maintain consistent quality and safety standards.
化学反应分析
Types of Reactions: 6-Phenyl-2-propan-2-yl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can introduce oxygen-containing functional groups into the compound.
Reduction: Reduction reactions can reduce specific functional groups, altering the compound's properties.
Substitution: Substitution reactions can replace one or more atoms or groups within the compound with different atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed: The major products formed from these reactions can vary widely, depending on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
Chemistry: In chemistry, 6-Phenyl-2-propan-2-yl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has shown potential as a bioactive molecule with various biological activities, such as antimicrobial, anti-inflammatory, and antitumor properties.
Medicine: The compound's medicinal applications are being explored, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of advanced materials and chemical products.
作用机制
The mechanism by which 6-Phenyl-2-propan-2-yl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and target.
相似化合物的比较
Pyrrolopyrazine Derivatives: These compounds share a similar pyrrolopyrimidine core and exhibit various biological activities.
Indole Derivatives: Indole derivatives also contain nitrogen-containing heterocycles and have shown clinical and biological applications.
Uniqueness: 6-Phenyl-2-propan-2-yl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one stands out due to its specific structural features and potential applications. Its unique combination of phenyl and propan-2-yl groups contributes to its distinct properties and reactivity.
属性
分子式 |
C15H15N3O |
|---|---|
分子量 |
253.30 g/mol |
IUPAC 名称 |
6-phenyl-2-propan-2-yl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C15H15N3O/c1-9(2)14-17-12-8-11(10-6-4-3-5-7-10)16-13(12)15(19)18-14/h3-9,16H,1-2H3,(H,17,18,19) |
InChI 键 |
KSSAKDGGARJLQI-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=NC2=C(C(=O)N1)NC(=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![tert-butyl N-[2-amino-4-(4-methylthiophen-2-yl)phenyl]carbamate](/img/structure/B15358341.png)
![7-Bromo-2-(bromomethyl)-5-methylthieno[3,2-c]pyridin-4-one](/img/structure/B15358344.png)



![ethyl 4-[(2-ethoxy-4-methyl-1H-benzimidazol-6-yl)oxy]butanoate](/img/structure/B15358377.png)

![(9-Acetyloxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-3a-yl)methyl acetate](/img/structure/B15358389.png)

![2-Chloro-6-ethoxy-1-phenylpyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B15358397.png)

![Tert-butyl (9AR)-1,3,4,6,7,8,9,9A-octahydropyrazino[1,2-A]pyrazine-2-carboxylate](/img/structure/B15358407.png)
